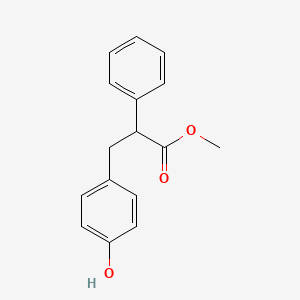
3-(4-羟基苯基)-2-苯基丙酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methyl ester group, a hydroxyphenyl group, and a phenylpropanoate moiety. It is often used as a synthetic intermediate in the preparation of various pharmaceuticals and other bioactive compounds.
科学研究应用
Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules.
Biology: Investigated for its potential role in modulating plant growth and secondary metabolite accumulation.
Industry: Utilized in the enzymatic coupling of saccharides to proteins.
作用机制
Target of Action
Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate is a root exudate that functions as a nitrification inhibitor . Its primary target is the Macrophage migration inhibitory factor . This factor plays a crucial role in immune responses and inflammation, and it is involved in cell cycle regulation and apoptosis .
Mode of Action
The compound interacts with its targets by inhibiting the function of the Macrophage migration inhibitory factor . This interaction results in changes in the immune response and inflammation processes .
Biochemical Pathways
Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate affects the auxin biosynthesis pathway . It induces an increase in auxin levels by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors . This results in changes in plant growth and development .
Pharmacokinetics
It is known that the compound is a small molecule .
Result of Action
The action of Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate results in the modulation of the root system architecture (RSA) by inhibiting primary root elongation and promoting lateral root formation . It also significantly induces the accumulation of glucosinolates in roots , suggesting the diverse functions of this compound in modulating plant growth, development, and stress tolerance .
Action Environment
The action of Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate can be influenced by environmental factors. For instance, the compound’s inhibitory effect on nitrification was found to be highest at 1000 mg kg -1, moderate at 500 mg kg -1, and the smallest at 100 mg kg -1 . This suggests that the compound’s action, efficacy, and stability can be influenced by its concentration in the environment .
生化分析
Biochemical Properties
Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate has been found to interact with ammonia-oxidizing bacteria and archaea . It inhibits the gross nitrification rate and affects the abundance and community composition of these microorganisms .
Cellular Effects
In terms of cellular effects, Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate has been found to inhibit primary root elongation and promote lateral root formation . It also modulates the growth and metabolism of leaves and roots in distinct pathways .
Molecular Mechanism
Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate exerts its effects at the molecular level by interfering with auxin signaling via the nitric oxide/reactive oxygen species (NO/ROS) pathway . It induces an increase in auxin levels by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors .
Metabolic Pathways
Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate is involved in the nitrification process, a key part of the nitrogen cycle . It interacts with ammonia-oxidizing bacteria and archaea, affecting the gross nitrification rate .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate typically involves the esterification of 3-(4-hydroxyphenyl)-2-phenylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-(4-hydroxyphenyl)-2-phenylpropanoic acid+methanolacid catalystMethyl 3-(4-hydroxyphenyl)-2-phenylpropanoate+water
Industrial Production Methods
In an industrial setting, the production of Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents may be explored to minimize environmental impact.
化学反应分析
Types of Reactions
Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-(4-oxophenyl)-2-phenylpropanoate.
Reduction: Formation of 3-(4-hydroxyphenyl)-2-phenylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate can be compared with similar compounds such as:
Methyl 3-(4-hydroxyphenyl)propionate: Shares a similar structure but lacks the phenyl group on the propanoate moiety.
Methyl 4-hydroxybenzoate: Contains a hydroxyphenyl group but differs in the ester linkage and overall structure.
The uniqueness of Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-19-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(17)10-8-12/h2-10,15,17H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLJYRFYTBGGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-ethylphenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2517837.png)
![Methyl 2-(3-(4-chlorophenyl)benzo[c]isoxazole-5-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2517838.png)
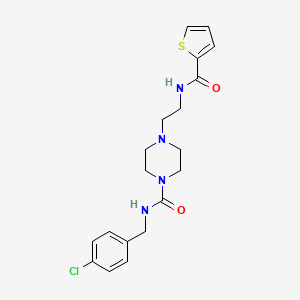
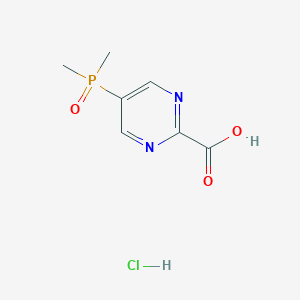
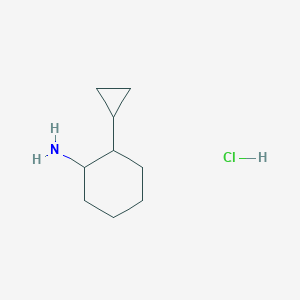


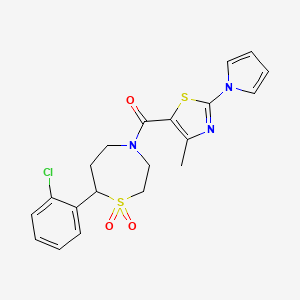
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2517850.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2517851.png)
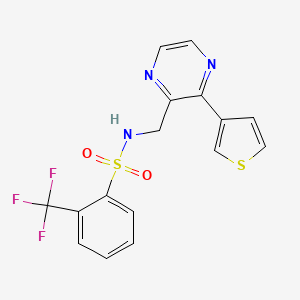
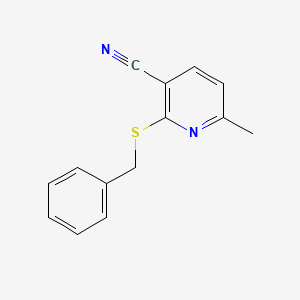
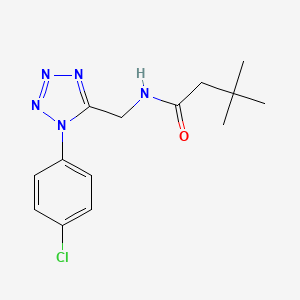
![N-{[4-(3-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2517859.png)
